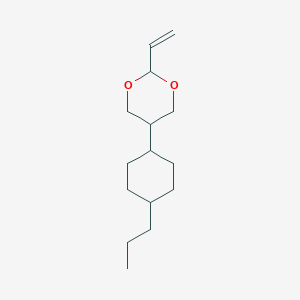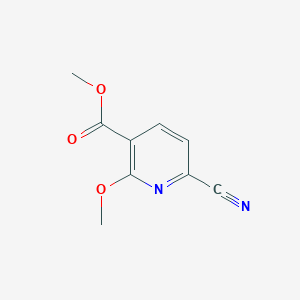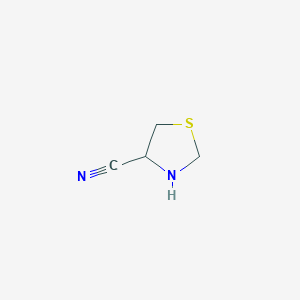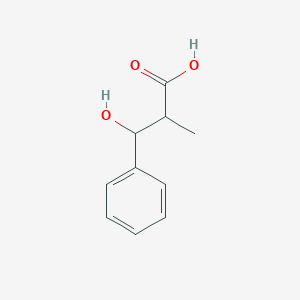
1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- is a chemical compound with the molecular formula C15H26O2 It is known for its unique structure, which includes a dioxane ring substituted with an ethenyl group and a trans-4-propylcyclohexyl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1,3-Dioxan, 2-Ethenyl-5-(trans-4-Propylcyclohexyl)-, trans- beinhaltet typischerweise die Reaktion geeigneter Ausgangsstoffe unter kontrollierten Bedingungen. Ein übliches Verfahren beinhaltet die Cyclisierung eines geeigneten Vorläufers in Gegenwart eines sauren Katalysators. Die Reaktionsbedingungen, wie Temperatur und Lösungsmittel, werden optimiert, um hohe Ausbeuten und Reinheit des gewünschten Produkts zu erzielen.
Industrielle Produktionsverfahren
In der industriellen Produktion dieser Verbindung können großtechnische Reaktionen unter Verwendung von Durchflussreaktoren durchgeführt werden. Der Prozess ist so konzipiert, dass eine gleichbleibende Qualität und Effizienz gewährleistet wird. Schlüsselparameter wie Reaktionszeit, Temperatur und Katalysatorkonzentration werden sorgfältig überwacht und kontrolliert.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1,3-Dioxan, 2-Ethenyl-5-(trans-4-Propylcyclohexyl)-, trans- unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Ethenylgruppe kann an Substitutionsreaktionen mit Halogenen oder anderen Elektrophilen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem wässrigen Medium bei Raumtemperatur.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether unter Rückflussbedingungen.
Substitution: Halogenierung mit Brom in Gegenwart eines Katalysators wie Eisen(III)-chlorid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Alkanen.
Substitution: Bildung von halogenierten Derivaten.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxan, 2-Ethenyl-5-(trans-4-Propylcyclohexyl)-, trans- hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Interaktionen mit Biomolekülen.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer bei der Arzneimittelsynthese.
Industrie: Verwendet bei der Herstellung von Spezialchemikalien und -materialien.
5. Wirkmechanismus
Der Wirkmechanismus von 1,3-Dioxan, 2-Ethenyl-5-(trans-4-Propylcyclohexyl)-, trans- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die beteiligten Signalwege können Signaltransduktionskaskaden oder Stoffwechselprozesse umfassen, abhängig von der jeweiligen Anwendung und dem Kontext.
Wirkmechanismus
The mechanism of action of 1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1,3-Dioxan, 2-Ethenyl-5-(trans-4-Ethylcyclohexyl)-, trans-
- 1,3-Dioxan, 2-Ethenyl-5-(trans-4-Butylcyclohexyl)-, trans-
Einzigartigkeit
1,3-Dioxan, 2-Ethenyl-5-(trans-4-Propylcyclohexyl)-, trans- ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm bestimmte chemische und physikalische Eigenschaften verleiht. Diese Einzigartigkeit macht es für gezielte Anwendungen wertvoll, bei denen spezifische Reaktivität oder Interaktionen erforderlich sind.
Eigenschaften
Molekularformel |
C15H26O2 |
|---|---|
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
2-ethenyl-5-(4-propylcyclohexyl)-1,3-dioxane |
InChI |
InChI=1S/C15H26O2/c1-3-5-12-6-8-13(9-7-12)14-10-16-15(4-2)17-11-14/h4,12-15H,2-3,5-11H2,1H3 |
InChI-Schlüssel |
SXNQMJINBAVUAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)C2COC(OC2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl) benzoate](/img/structure/B12288735.png)








![Bicyclo[3.1.1]heptan-3-ol](/img/structure/B12288780.png)




